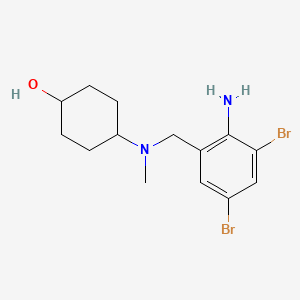
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol: is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in the pharmaceutical industry, particularly as an active metabolite of expectorants like bromhexine . This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibromobenzyl group and an amino group.
准备方法
The synthesis of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves several steps:
Starting Materials: The synthesis begins with ortho-nitrobenzaldehyde, which is reduced using an iron powder/glacial acetic acid system to obtain ortho-aminobenzaldehyde.
Bromination: The ortho-aminobenzaldehyde is then brominated using bromine to produce 2-amino-3,5-dibromobenzaldehyde.
Condensation: This intermediate is condensed with trans-4-aminocyclohexanol to form an imine product.
Reduction and Acidification: The imine product is then reduced and acidified to yield this compound.
化学反应分析
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or bromine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol has several scientific research applications:
作用机制
The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves its role as a mucolytic agent. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing the airways and providing protection against infections and irritants .
相似化合物的比较
trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol can be compared with similar compounds like:
Ambroxol: Another mucolytic agent with a similar structure but different pharmacokinetic properties.
Bromhexine: The parent compound from which this compound is derived.
trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol: A closely related compound with slight structural differences.
The uniqueness of this compound lies in its specific substitutions and its role as an active metabolite with enhanced activity and lower toxicity compared to its parent compound .
属性
分子式 |
C14H20Br2N2O |
|---|---|
分子量 |
392.13 g/mol |
IUPAC 名称 |
4-[(2-amino-3,5-dibromophenyl)methyl-methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(11-2-4-12(19)5-3-11)8-9-6-10(15)7-13(16)14(9)17/h6-7,11-12,19H,2-5,8,17H2,1H3 |
InChI 键 |
FKOOOXFFENQODT-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



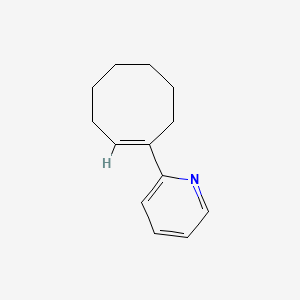
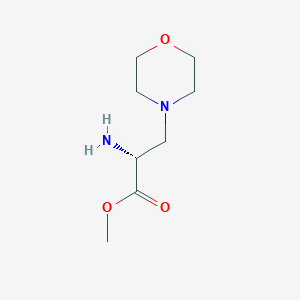
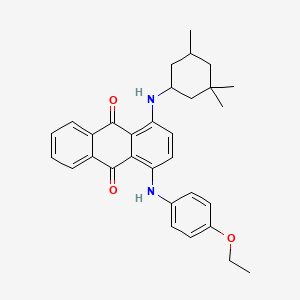

![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
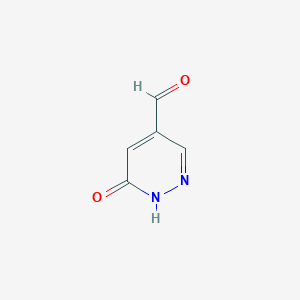

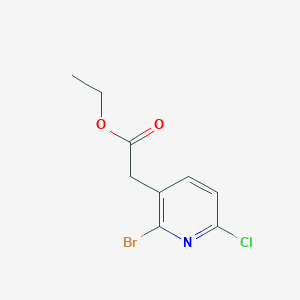

![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
